BRD4 BD2 Binding Affinity and >10,000-Fold Selectivity Over BRD4 BD1 vs. Pan-BET Inhibitor (+)-JQ1
N-([2,4'-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide exhibits a dissociation constant (Kd) of 0.300 nM for the second bromodomain of BRD4 (BD2) as determined by the BROMOscan assay, a gold-standard bromodomain profiling platform [1]. Against BRD4 BD1, the compound displays a Kd of 3.40E+3 nM (3.4 µM) by isothermal titration calorimetry (ITC), yielding an approximately 11,300-fold selectivity window for BD2 over BD1 [1]. In contrast, the widely used pan-BET probe (+)-JQ1 binds BRD4 BD1 and BD2 with Kd values of approximately 50 nM and 90 nM, respectively, representing only a ~1.8-fold difference between domains . The >6,000-fold greater selectivity ratio of the target compound compared to (+)-JQ1 establishes it as a functionally orthogonal chemical tool for dissecting BD1- versus BD2-dependent transcriptional programs.
| Evidence Dimension | BRD4 bromodomain selectivity ratio (BD1 Kd / BD2 Kd) |
|---|---|
| Target Compound Data | BD2 Kd = 0.300 nM (BROMOscan); BD1 Kd = 3,400 nM (ITC); Selectivity ratio ≈ 11,333 |
| Comparator Or Baseline | (+)-JQ1: BD1 Kd = 50 nM; BD2 Kd = 90 nM; Selectivity ratio ≈ 1.8 |
| Quantified Difference | Target compound selectivity ratio is approximately 6,300-fold greater than (+)-JQ1 |
| Conditions | Target compound: BROMOscan (BD2) and ITC (BD1) using recombinant human BRD4 bromodomains. (+)-JQ1: fluorescence anisotropy and TR-FRET assays using GST-tagged BRD4 proteins. |
Why This Matters
BRD4 BD1 and BD2 regulate distinct gene expression programs; BD2-selective pharmacological tools are essential for dissecting domain-specific biology without confounding pan-BET toxicity, directly impacting procurement decisions for epigenetic probe selection.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724): Kd = 0.300 nM (BRD4 BD2, BROMOscan); Kd = 3.40E+3 nM (BRD4 BD1, ITC). Available at: http://ww.w.bindingdb.org View Source
